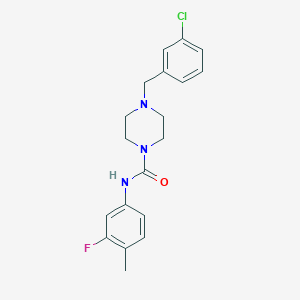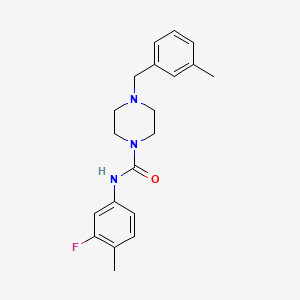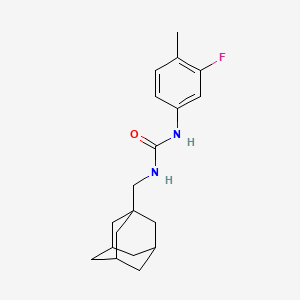
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that belongs to the piperazinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMP is a potent and selective inhibitor of the dopamine D3 receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a competitive antagonist of the dopamine D3 receptor, which means that it binds to the receptor and prevents dopamine from binding. This leads to a decrease in dopamine neurotransmission, which can have a range of effects depending on the specific brain region and the physiological context. N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to be highly selective for the dopamine D3 receptor, with minimal activity at other dopamine receptor subtypes.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific experimental conditions. In general, N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to decrease dopamine neurotransmission in various brain regions, which can lead to changes in behavior, mood, and cognition. N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages as a tool for investigating the dopamine D3 receptor. It is highly selective for this receptor subtype, which allows for specific manipulation of dopamine neurotransmission in various brain regions. N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is also a potent inhibitor of the dopamine D3 receptor, which allows for relatively low concentrations to be used in experiments. However, there are also some limitations to the use of N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments. The synthesis of N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is complex and requires expertise in organic chemistry. In addition, N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has limited solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide and the dopamine D3 receptor. One area of interest is the role of the dopamine D3 receptor in addiction and substance abuse. N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to be effective in reducing drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the role of the dopamine D3 receptor in schizophrenia. N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of schizophrenia, which suggests that it may have potential as a treatment for this disorder. Finally, there is ongoing research on the development of new compounds that target the dopamine D3 receptor with improved selectivity and efficacy. These compounds may have potential as new treatments for a range of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. The dopamine D3 receptor is a G protein-coupled receptor that is expressed in the brain and is involved in the regulation of dopamine neurotransmission. N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to be a potent and selective inhibitor of the dopamine D3 receptor, which makes it an important tool for investigating the role of this receptor in various diseases, including addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-3-4-15(13-18(14)20)21-19(24)23-11-9-22(10-12-23)16-5-7-17(25-2)8-6-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKYREJIQFLUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)



![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)